molecular formula C18H12Cl2N2O3 B6524686 6-(1,3-Benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]pyridazin-3-one CAS No. 899990-38-6

6-(1,3-Benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]pyridazin-3-one

Cat. No.: B6524686
CAS No.: 899990-38-6
M. Wt: 375.2 g/mol
InChI Key: BBEHNEBZQVXIKW-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]pyridazin-3-one is a complex organic compound that features a pyridazinone core substituted with a benzodioxole and a dichlorophenylmethyl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]pyridazin-3-one typically involves the cycloaddition of pyridine N-imine with suitable alkynes, followed by condensation with hydrazine . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above generally require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(1,3-Benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]pyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3/c19-13-3-1-11(7-14(13)20)9-22-18(23)6-4-15(21-22)12-2-5-16-17(8-12)25-10-24-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEHNEBZQVXIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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